2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate
Overview
Description
This compound is a white solid . It has been studied in the context of the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds .
Synthesis Analysis
The synthesis of this compound involves a Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction requires no catalysts and proceeds in boiling DMF .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for searching databases and communicating chemical structures electronically.Chemical Reactions Analysis
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC ( O )-4,7-dihydropyrazolo [1,5- a ]pyrimidin-3-carbonitriles in good yields .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 332–334 °C . Its 1H NMR and 13C NMR spectra, as well as its IR spectrum, have been reported .Scientific Research Applications
Chemical Synthesis and Cyclization
- The compound has been used in the study of cyclization reactions. For instance, reactions of ethyl 2-ethoxymethylene-3-oxo esters with 3-amino-5-hydroxypyrazole in ethanol under reflux form ethyl 2-hydroxy-7-phenyl(hydroxy)pyrazolo[1,5-a]pyrimidin-6-carboxylates (Goryaeva, Burgart, & Saloutin, 2013).
Biological Activity and Antimicrobial Properties
- Compounds derived from this chemical structure have been tested for biological activity. For example, certain derivatives have shown biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
- Some derivatives have shown potential in enhancing the reactivity of enzymes like cellobiase (Abd & Awas, 2008).
Anticancer Activity
- Certain synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity, showing promising results in inhibiting the growth of cancer cells (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Future Directions
properties
IUPAC Name |
2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-14(7-8-24-17(23)12-5-3-2-4-6-12)16(22)21-15(20-11)13(9-18)10-19-21/h10,12,19H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCWXPGQDXXRDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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